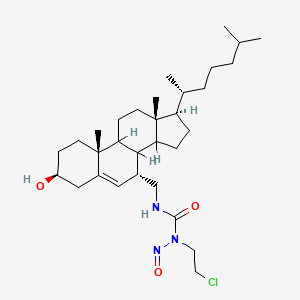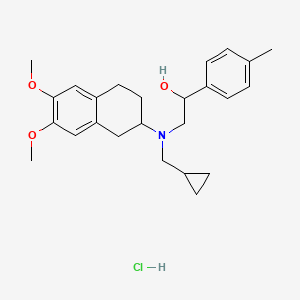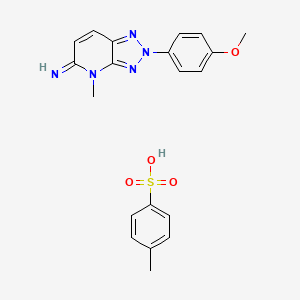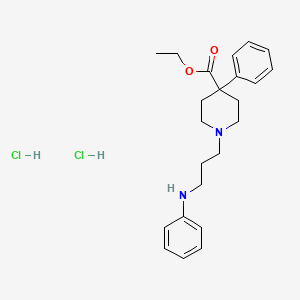
Iododoxorubicin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iododoxorubicin hydrochloride is an anthracycline derivative patented by Farmitalia Carlo Erba S.p.A. for cancer treatment. It is known for its significantly reduced levels of cardiotoxicity compared to other anthracyclines . Despite its promising preclinical results, it failed to demonstrate efficacy in phase II clinical trials for advanced breast cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iododoxorubicin hydrochloride involves the iodination of doxorubicin. The process typically includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the doxorubicin molecule .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other anthracyclines. These methods often involve large-scale chemical synthesis followed by purification processes such as crystallization and chromatography to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Iododoxorubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, which can have different biological activities compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the effects of halogenation on anthracyclines.
Biology: It is used in research to understand the mechanisms of drug resistance in cancer cells.
Medicine: Despite its failure in clinical trials, it continues to be studied for its potential use in combination therapies to reduce cardiotoxicity.
Industry: It is used in the development of new drug formulations and delivery systems
Mécanisme D'action
Iododoxorubicin hydrochloride exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. Additionally, it generates reactive oxygen species that contribute to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: A widely used anthracycline with higher cardiotoxicity.
Daunorubicin: Another anthracycline with similar mechanisms of action but different clinical applications.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity
Uniqueness
Iododoxorubicin hydrochloride is unique due to its significantly reduced cardiotoxicity compared to other anthracyclines. This makes it a valuable compound for research aimed at developing safer cancer therapies .
Propriétés
Numéro CAS |
83943-83-3 |
|---|---|
Formule moléculaire |
C27H29ClINO10 |
Poids moléculaire |
689.9 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28INO10.ClH/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 |
Clé InChI |
RIXHOXYAFWQBGU-RUELKSSGSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




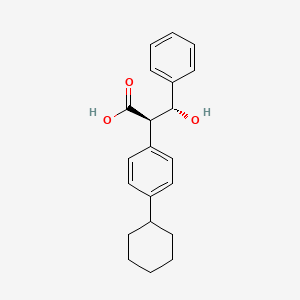
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)


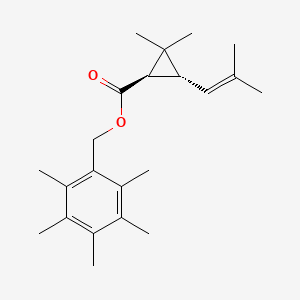
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
